molecular formula C11H9F2NO2S2 B6539975 2,5-difluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide CAS No. 1060352-50-2

2,5-difluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide

Cat. No.: B6539975
CAS No.: 1060352-50-2
M. Wt: 289.3 g/mol
InChI Key: ZBQGLPYIMBYGLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-difluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is an organic compound that features a benzene ring substituted with two fluorine atoms and a sulfonamide group The thiophene ring is attached to the benzene ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common method starts with the sulfonation of 2,5-difluorobenzene to introduce the sulfonamide group. This is followed by the introduction of the thiophene moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases and elevated temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce the corresponding amine.

Scientific Research Applications

2,5-difluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with unique properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The fluorine atoms can enhance the compound’s binding affinity through hydrophobic interactions and electronic effects. The thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2,5-difluorobenzene-1-sulfonamide: Lacks the thiophene moiety, making it less versatile in terms of chemical reactivity.

    N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide: Lacks the fluorine atoms, which can affect its binding affinity and reactivity.

    2,5-difluoro-N-methylbenzene-1-sulfonamide: Lacks the thiophene ring, which can influence its overall properties and applications.

Uniqueness

2,5-difluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is unique due to the presence of both fluorine atoms and the thiophene ring. This combination of functional groups provides the compound with distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2,5-difluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO2S2/c12-9-1-2-10(13)11(5-9)18(15,16)14-6-8-3-4-17-7-8/h1-5,7,14H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQGLPYIMBYGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)NCC2=CSC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.